(2S,3R)-Voruciclib
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Overview
Description
(2S,3R)-Voruciclib is a small molecule inhibitor that has garnered significant interest in the field of medicinal chemistry. It is primarily known for its potential therapeutic applications in oncology, particularly in the treatment of various cancers. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Voruciclib involves several steps, starting from commercially available starting materials. One of the key steps in its synthesis is the enantioselective formation of the (2S,3R) configuration. This can be achieved through various methods, including asymmetric synthesis and chiral resolution techniques. For instance, the use of chiral catalysts and reagents can facilitate the formation of the desired stereoisomer with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-Voruciclib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(2S,3R)-Voruciclib has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying stereochemistry and reaction mechanisms.
Biology: The compound is used to investigate cellular processes and pathways, particularly those involved in cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for various cancers, including leukemia and solid tumors.
Mechanism of Action
The mechanism of action of (2S,3R)-Voruciclib involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The pathways involved include the regulation of cell proliferation, DNA repair, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Known for its role in inhibiting excitatory amino acid transporters.
(2S,3R)-Threonine: An amino acid with applications in protein synthesis and metabolism
Uniqueness
(2S,3R)-Voruciclib stands out due to its specific inhibitory activity against CDKs, making it a promising candidate for cancer therapy. Its unique stereochemistry and ability to modulate key cellular pathways differentiate it from other similar compounds .
Properties
Molecular Formula |
C22H19ClF3NO5 |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m0/s1 |
InChI Key |
MRPGRAKIAJJGMM-GXTWGEPZSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O |
Origin of Product |
United States |
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